molecular formula C17H10O9 B3178193 5-(3,5-Dicarboxybenzoyl)isophthalic acid CAS No. 43080-50-8

5-(3,5-Dicarboxybenzoyl)isophthalic acid

Cat. No. B3178193
CAS RN: 43080-50-8
M. Wt: 358.3 g/mol
InChI Key: NDEURWFVDGQGAG-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxybenzoyl)isophthalic acid, also known as 3,3’-[5-(3,5-dicarboxyphenyl)-1,3-phenylene]bis[2,3-dihydroxybenzoic acid], is a chemical compound that has attracted a lot of attention in recent years due to its unique physical and chemical properties. It has a molecular formula of C17H11NO9 and a molecular weight of 373.27 .


Molecular Structure Analysis

The 5-(3,5-Dicarboxybenzoyl)isophthalic acid molecule contains a total of 37 bonds. There are 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 4 carboxylic acids (aromatic), 1 ketone (aromatic), and 4 hydroxyl groups .


Physical And Chemical Properties Analysis

The boiling point of 5-(3,5-Dicarboxybenzoyl)isophthalic acid is predicted to be 691.9±55.0 °C. It has a predicted density of 1.708±0.06 g/cm3. The pKa is predicted to be 3.20±0.10 .

Scientific Research Applications

Use in Metal-Organic Frameworks (MOFs)

5,5’-Carbonyldiisophthalic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications like gas storage, separation, and catalysis .

Carbon Dioxide Selective Adsorption

In a study, MOFs synthesized using 5,5’-Carbonyldiisophthalic acid showed significantly enhanced carbon dioxide selective adsorption . This property can be utilized in carbon capture and storage (CCS) technologies, which are critical for reducing greenhouse gas emissions.

Synthesis of Organic Linkers

5,5’-Carbonyldiisophthalic acid is used in the synthesis of organic linkers. These linkers are critical components in the construction of MOFs. They connect the metal centers and determine the structure and functionality of the MOFs .

Photochromic MOFs

A novel photochromic MOF based on benzophenone units, [Zn 4 (μ 2-O)(μ 3-O)(cdip) 2 (DMF)] n (H 4 cdip = 5,5’-carbonyldiisophthalic acid), has been successfully synthesized . This MOF exhibits instant and reversible photochromic behavior under 365 nm UV and X-ray irradiation through the radical formation of benzophenone units .

UV and X-ray Dual-induced Photochromism

The MOF synthesized using 5,5’-Carbonyldiisophthalic acid exhibits UV and X-ray dual-induced photochromism . Photochromic materials change their color when exposed to light, and this property can be used in various applications like data storage, sensors, and smart windows.

Gas Adsorption

MOFs synthesized using 5,5’-Carbonyldiisophthalic acid can be used for gas adsorption . They can selectively adsorb gases like CO2, C2H2, and CH4, which can be useful in gas separation processes .

Safety and Hazards

While specific safety data for 5-(3,5-Dicarboxybenzoyl)isophthalic acid is not available, it’s always important to handle chemical substances with care. Use personal protective equipment as required and avoid ingestion and inhalation .

properties

IUPAC Name

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEURWFVDGQGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dicarboxybenzoyl)isophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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